(E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
Descripción
(E)-N-(2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a structurally complex small molecule featuring a triazolone core substituted with cyclopropyl and phenyl groups, an ethyl linker, and an acrylamide moiety connected to a 3,4-dimethoxyphenyl ring.
Crystallographic analysis using programs such as SHELXL and WinGX has been critical in confirming its stereochemistry and molecular conformation . Synthesis routes for analogous acrylamides typically involve refluxing intermediates with aromatic amines in ethanol, as described in methods for related compounds .
Propiedades
IUPAC Name |
(E)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-20-12-8-17(16-21(20)32-2)9-13-22(29)25-14-15-27-24(30)28(19-6-4-3-5-7-19)23(26-27)18-10-11-18/h3-9,12-13,16,18H,10-11,14-15H2,1-2H3,(H,25,29)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTGTGGUNVVDNN-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in enzyme inhibition and receptor binding.
Structural Features
The compound comprises several functional groups that contribute to its biological activity:
- Triazole Moiety : Known for its role in medicinal chemistry, triazoles often exhibit antifungal and antibacterial properties.
- Cyclopropyl Group : This ring structure can enhance the compound's stability and binding affinity to biological targets.
- Dimethoxyphenyl Group : This moiety may influence lipophilicity and membrane permeability.
Biological Activity Overview
Research indicates that compounds with triazole scaffolds have been associated with various biological activities. The specific compound has been noted for potential applications in:
- Antimicrobial Activity : Triazole derivatives are often investigated for their ability to inhibit bacterial growth.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as a lead for drug development targeting diseases linked to enzyme dysregulation.
- Antiviral Properties : Similar compounds have shown promise against viral infections, highlighting the need for further investigation into this aspect.
The mechanism of action for (E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide likely involves:
- Binding Interactions : The triazole ring can form hydrogen bonds or π–π interactions with target enzymes or receptors.
- Regulatory Effects : By inhibiting specific enzymes or modulating receptor activity, the compound could influence metabolic pathways relevant to various diseases.
Research Findings
Recent studies have provided insights into the biological activities of triazole derivatives similar to the compound being analyzed:
Case Studies
Several case studies highlight the significance of compounds with similar structural features:
- Antibacterial Activity : A study showed that a series of triazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the triazole ring can enhance antibacterial potency .
- Enzyme Inhibition : Research indicated that certain triazole compounds could effectively inhibit protein kinases involved in cancer progression . This highlights the potential of (E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide as a candidate for further development.
Aplicaciones Científicas De Investigación
The compound features:
- A triazole ring , known for its ability to interact with biological targets.
- An acrylamide moiety , which can enhance interactions with proteins and enzymes.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. The specific structure of this compound suggests it may inhibit the growth of various pathogens by interfering with their metabolic pathways. Research indicates that compounds with similar triazole structures have shown efficacy against fungi and bacteria, making this compound a candidate for further exploration in antimicrobial drug development.
Anticancer Potential
The incorporation of the phenyl and dimethoxyphenyl groups may enhance the compound's ability to target cancer cells. Studies on related compounds have demonstrated that triazole derivatives can induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth.
Enzyme Inhibition
This compound could potentially act as an enzyme inhibitor due to its structural features that allow for interaction with active sites of enzymes. For instance, triazoles have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis. This property could be exploited in designing drugs that require modulation of metabolic pathways.
Neuroprotective Effects
Emerging research suggests that compounds containing triazole rings may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains greatly influenced the potency of these compounds.
Case Study 2: Anticancer Activity
In vitro studies on triazole-containing compounds revealed that they could effectively inhibit the proliferation of breast cancer cells. The mechanism was attributed to the induction of cell cycle arrest at the G2/M phase and increased apoptosis rates.
Case Study 3: Enzyme Interaction
Research exploring the interaction between triazole derivatives and cytochrome P450 enzymes showed that certain modifications could enhance selectivity and potency as enzyme inhibitors. This opens avenues for developing safer drugs with fewer side effects related to metabolic processes.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Triazolone vs.
- Substituent Impact : The cyclopropyl group may enhance metabolic stability over bulkier substituents (e.g., furan in oxazolone derivatives), while the 3,4-dimethoxyphenyl group balances lipophilicity and solubility better than 3,4,5-trimethoxy analogues .
Physicochemical and Pharmacokinetic Properties
- Solubility: The 3,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., alkyl chains in quaternary ammonium compounds ).
- CMC Trends : While direct critical micelle concentration (CMC) data are unavailable, structurally related acrylamides exhibit lower aggregation tendencies than surfactants like BAC-C12, which form micelles at ~3–8 mM .
Research Findings and Methodological Considerations
Crystallography and Conformational Analysis
WinGX and SHELX programs have been pivotal in resolving the compound’s (E)-stereochemistry and planar acrylamide conformation, critical for modeling target interactions . Comparative studies with furan-containing analogues reveal that the triazolone core adopts a more puckered conformation, influencing binding pocket accessibility .
Virtual Screening and Similarity Assessment
As emphasized in , structural similarity metrics must account for both global (scaffold) and local (substituent) features. The target compound’s cyclopropyl and dimethoxyphenyl groups represent strategic modifications to improve drug-likeness over earlier-generation acrylamides.
Q & A
Q. What are the optimal synthetic routes for (E)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide, and what key steps ensure high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the triazole core via cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions .
- Step 2 : Acrylamide coupling using α-bromoacrylic acid and EDCI in DMF at 0–5°C to minimize side reactions .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and recrystallization .
- Critical Parameters : Reaction temperature (<10°C for acrylamide coupling), solvent polarity (DMF for solubility), and stoichiometric control to avoid over-alkylation .
- Characterization : Confirm structure using H/C NMR (e.g., acrylamide proton at δ 6.2–6.8 ppm), HPLC (purity >95%), and HRMS .
Q. How can researchers confirm the structural integrity of this compound, particularly stereochemistry and functional group orientation?
- Methodological Answer :
- Stereochemistry : Use NOESY NMR to verify E-configuration of the acrylamide double bond (key cross-peaks between acrylamide protons and adjacent aromatic groups) .
- Functional Groups : FT-IR for amide C=O stretch (~1650 cm) and triazole ring vibrations (~1500 cm) .
- X-ray Crystallography : Resolve ambiguity in cyclopropane ring conformation and triazole-phenyl spatial arrangement .
Q. What experimental strategies are recommended for assessing this compound’s biological activity in vitro?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays (e.g., against Aurora kinases) with IC determination via dose-response curves (4-parameter logistic model) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with positive controls (e.g., doxorubicin) .
- Statistical Validation : Triplicate runs, ANOVA for inter-group significance, and Hill slope analysis for potency .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE) to improve synthesis efficiency?
- Methodological Answer :
- Factors : Temperature (25–60°C), solvent polarity (DMF vs. THF), catalyst loading (EDCI: 1.2–2.0 eq) .
- Response Variables : Yield (HPLC), purity (area %), reaction time.
- DoE Approach : Central Composite Design (CCD) with 3 levels to model interactions. For example, higher EDCI loading (1.5 eq) and DMF at 40°C maximize yield (82%) while minimizing byproducts .
Q. How should researchers address contradictions in reported bioactivity data (e.g., divergent IC values across studies)?
- Methodological Answer :
- Variable Identification : Compare assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity tests) .
- Replicate Studies : Use identical cell lines (e.g., ATCC-validated HeLa) and standardized protocols (e.g., CLIA guidelines) .
- Meta-Analysis : Apply random-effects models to aggregate data from ≥5 independent studies, adjusting for batch effects .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound’s derivatives?
- Methodological Answer :
- Systematic Modifications : Replace cyclopropane with cyclohexane (synthetic route in ) or vary dimethoxyphenyl substituents (e.g., 3,4-dihydroxy vs. 3,4-difluoro) .
- Computational SAR : Docking (AutoDock Vina) to map substituent effects on target binding (e.g., kinase hinge region interactions) .
- Validation : Synthesize top 3–5 analogs and test in parallel bioassays .
Q. How can instability issues (e.g., hydrolytic degradation of the acrylamide group) be mitigated during storage and handling?
- Methodological Answer :
- Storage : Lyophilize and store at −80°C under argon; avoid aqueous buffers (use DMSO stocks) .
- Stability-Indicating Assays : Monitor degradation via UPLC-PDA at 254 nm; track acrylamide loss and triazole oxidation products .
Q. What computational methods are suitable for predicting this compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to off-target kinases (e.g., CDK2) using AMBER force fields; analyze RMSD/RMSF for stability .
- Pharmacophore Modeling : Align electrostatic/hydrophobic features with known inhibitors (e.g., imatinib’s ATP-binding site) .
- Validation : CRISPR-mediated target knockout to confirm on-target effects .
Q. How can researchers troubleshoot low yield in multi-step synthesis (e.g., <40% overall yield)?
- Methodological Answer :
- Bottleneck Identification : Use LC-MS to trace intermediates (e.g., triazole-ethylamine intermediate stability in Step 2) .
- Optimization : Replace EDCI with HATU in acrylamide coupling (improves efficiency to 65%) .
Q. What methodologies validate target engagement in cellular assays (e.g., kinase inhibition in live cells)?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., ΔT ≥ 2°C indicates binding) .
- siRNA Rescue : Knock down putative targets; loss of compound efficacy confirms on-target mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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